

Application Note: A Scalable and High-Purity Synthesis of Dexlansoprazole via Asymmetric Oxidation

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Compound of Interest		
Compound Name:	Dexlansoprazole	
Cat. No.:	B1670344	Get Quote

Introduction

Dexlansoprazole, the (R)-enantiomer of lansoprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1] Its stereospecificity is crucial for its enhanced therapeutic efficacy. This application note details a robust and scalable process for the synthesis of high-purity **dexlansoprazole**, focusing on an asymmetric oxidation of a prochiral sulfide intermediate. The described method, adapted from modified Kagan's and Sharpless oxidation strategies, consistently yields **dexlansoprazole** with high enantiomeric excess (e.e.) and chemical purity, suitable for pharmaceutical applications.[1][2]

Core Synthesis Strategy

The synthesis of **dexlansoprazole** primarily involves two key stages:

- Asymmetric Oxidation: The pro-chiral sulfide, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, undergoes an enantioselective oxidation to form the corresponding (R)-sulfoxide. This is the critical chirality-inducing step.
- Purification: The crude dexlansoprazole is subjected to purification protocols to remove process-related impurities, the undesired (S)-enantiomer, and any over-oxidized sulfone byproducts.



This process is designed to be scalable for industrial production, with optimized reaction conditions to maximize yield and purity.[2][3]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis and purification of **dexlansoprazole**.

Table 1: Asymmetric Oxidation Reaction Parameters and Results

Parameter	Condition/Value	Reference
Catalyst System	Titanium (IV) isopropoxide / (+)-Diethyl L-tartrate	[4]
Oxidizing Agent	Cumene Hydroperoxide (88%)	[4]
Base	Diisopropylethylamine (DIPEA)	[4]
Solvent	Toluene or Tetrahydrofuran (THF)	[5]
Reaction Temperature	-5°C to 5°C	[5]
Reaction Time	3 - 5 hours	[1][4]
Crude Yield	~90%	[1]
Crude Enantiomeric Purity	>98% (R)-enantiomer	[1]

Table 2: Purification and Final Product Specifications



Parameter	Method/Value	Reference
Purification Method	Crystallization from Acetone/Water or Ethyl Acetate/n-Heptane	[4][6][7]
Final Yield (Overall)	>70%	[8]
Chemical Purity (HPLC)	>99.8%	[8]
Enantiomeric Excess (e.e.)	>99.8%	[3]
Sulfone Impurity	<0.1%	[9]
Residual Solvents	Compliant with ICH guidelines	[6]

Experimental Protocols

1. Protocol for Asymmetric Oxidation of Pro-chiral Sulfide

This protocol describes the enantioselective oxidation of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole to crude **dexlansoprazole**.

- · Reagents and Materials:
 - 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (pro-chiral sulfide)
 - o Toluene or Tetrahydrofuran (THF), anhydrous
 - Titanium (IV) isopropoxide
 - (+)-Diethyl L-tartrate (DET)
 - Diisopropylethylamine (DIPEA)
 - Cumene Hydroperoxide (88% solution)
 - 30% Sodium thiosulfate solution



- Nitrogen gas supply
- Jacketed reactor with overhead stirrer and temperature control

Procedure:

- Charge the reactor with the pro-chiral sulfide and anhydrous toluene (or THF).
- Under a nitrogen atmosphere, add (+)-Diethyl L-tartrate to the mixture.
- Add Titanium (IV) isopropoxide and stir the mixture at reflux temperature until a clear solution is obtained.
- Cool the solution to a temperature between -5°C and 0°C.
- Add Diisopropylethylamine (DIPEA) to the cooled solution.
- Slowly add cumene hydroperoxide over a period of 1-2 hours, maintaining the internal temperature between -5°C and 0°C.
- Stir the reaction mixture at this temperature for 3-5 hours, monitoring the reaction progress by HPLC.
- Upon completion, quench the reaction by adding a 30% sodium thiosulfate solution to decompose excess peroxide.
- Allow the mixture to warm to room temperature and separate the aqueous and organic phases.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dexlansoprazole.

2. Protocol for Purification of Crude **Dexlansoprazole**

This protocol details the purification of crude **dexlansoprazole** to achieve high chemical and enantiomeric purity.

Reagents and Materials:

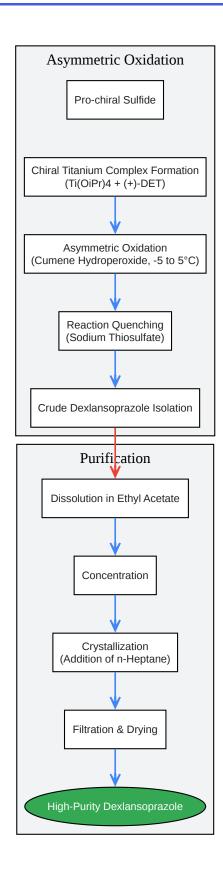


- Crude **Dexlansoprazole**
- Ethyl Acetate
- n-Heptane
- Triethylamine (as a stabilizer)
- Crystallization vessel with temperature control
- Filtration apparatus
- Procedure:
 - Dissolve the crude dexlansoprazole in ethyl acetate at room temperature. A small amount
 of triethylamine can be added as a stabilizer.[6]
 - Stir the solution until all the solid has dissolved.
 - Concentrate the solution under reduced pressure.[6]
 - Maintain the temperature between 10-25°C and stir to induce crystallization.
 - Slowly add n-heptane as an anti-solvent to promote further crystallization.
 - Continue stirring the resulting slurry for 1-3 hours to ensure complete crystallization.
 - Filter the crystalline solid and wash the cake with a mixture of ethyl acetate and nheptane.
 - Dry the purified dexlansoprazole under vacuum at a temperature not exceeding 50°C to obtain the final high-purity product.[6]

Visualizations

Diagram 1: Experimental Workflow for **Dexlansoprazole** Synthesis



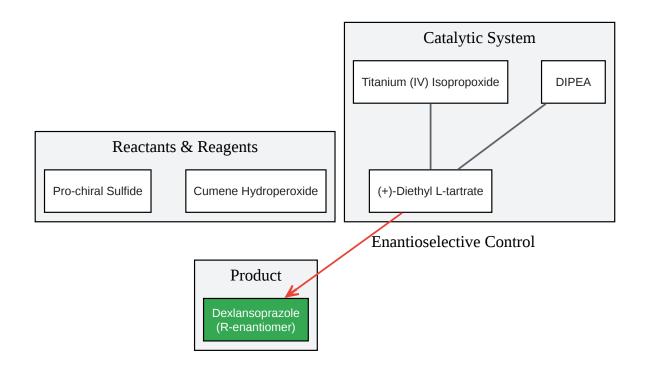


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Caption: Workflow for the scalable synthesis of high-purity dexlansoprazole.



Diagram 2: Logical Relationship of Key Reaction Components



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Caption: Key components in the asymmetric oxidation for **dexlansoprazole** synthesis.

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